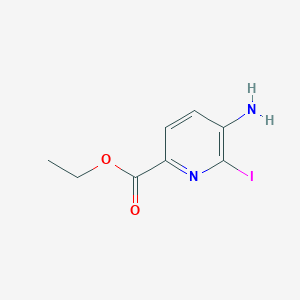

Ethyl 5-amino-6-iodopyridine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-6-iodopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O2/c1-2-13-8(12)6-4-3-5(10)7(9)11-6/h3-4H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNKLFOTQLAAEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 Amino 6 Iodopyridine 2 Carboxylate and Analogues

Direct Synthetic Routes to Ethyl 5-amino-6-iodopyridine-2-carboxylate

The direct synthesis of this compound involves the sequential or concurrent introduction of the amino, iodo, and ethyl carboxylate functionalities onto a pyridine (B92270) ring. These approaches are heavily reliant on the principles of regioselectivity in electrophilic and nucleophilic aromatic substitution reactions.

Regioselective Functionalization of Pyridine Rings

The regiochemical outcome of pyridine functionalization is dictated by the electronic nature and position of the existing substituents. For the target molecule, the interplay between the electron-donating amino group and the electron-withdrawing carboxylate group is critical.

A plausible direct approach would commence with a pre-existing aminopyridine derivative. The introduction of an iodine atom at the C6 position can be achieved through electrophilic iodination. A radical-based direct C-H iodination protocol has been developed for various nitrogen-containing heterocycles, including pyridines, which can undergo C3 and C5 iodination. rsc.orgscispace.com For instance, the use of molecular iodine under metal-free conditions has been shown to be effective for the regioselective iodination of quinolines at their C3 position, proceeding through a likely radical intermediate. nih.gov While direct C6 iodination of a 5-aminopyridine system is not explicitly detailed in the provided literature, analogous reactions on other heterocyclic systems suggest its feasibility. The reaction conditions for such transformations often involve an iodine source and an oxidizing agent to generate the electrophilic iodine species.

The following table outlines representative conditions for the iodination of heterocyclic compounds, which could be adapted for the synthesis of the target molecule.

| Starting Material | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| Quinolines | I₂, oxidant | C3-iodinated quinolines | Good | nih.gov |

| Pyridones | I₂, various conditions | C3 and C5 iodinated pyridones | 42-66 | scispace.com |

| Dimethyl uracil | I₂, various conditions | C5 iodinated uracil | - | rsc.orgscispace.com |

| Indoles | I₂, oxidant | C5-iodinated indoles | - | rsc.org |

Esterification and Amination Protocols for Pyridine Carboxylates

An alternative direct route involves the initial synthesis of a pyridine ring bearing some of the required functional groups, followed by the introduction of the remaining substituents. For example, one could envision starting with 5-aminopyridine-2-carboxylic acid. nih.govuni.lusigmaaldrich.com The esterification of the carboxylic acid to the corresponding ethyl ester is a standard transformation, typically achieved by reaction with ethanol (B145695) in the presence of an acid catalyst.

Following esterification, the introduction of the iodine at the 6-position would be the subsequent step. The amination of a pre-functionalized pyridine ring is also a viable strategy. Copper-catalyzed amination reactions using aqueous ammonia (B1221849) have proven effective for the synthesis of various aminopyridine derivatives. researchgate.net This method is tolerant of both electron-withdrawing and electron-donating groups.

Synthesis via Precursor Modification and Derivatization

The synthesis of this compound can also be accomplished by modifying a suitably substituted pyridine precursor. This approach offers flexibility and can circumvent challenges associated with direct regioselective functionalization.

Approaches Involving Halogen Exchange or Introduction

A common and powerful method for the synthesis of aryl iodides is the Finkelstein reaction, which involves the exchange of a halogen (typically chlorine or bromine) for iodine. wikipedia.org This reaction is driven to completion by the precipitation of the resulting sodium chloride or bromide in an acetone (B3395972) solvent. wikipedia.org While the classic Finkelstein reaction is typically applied to alkyl halides, aromatic versions of this reaction have been developed, often requiring a metal catalyst such as copper(I) iodide. wikipedia.org Therefore, a synthetic route could involve the initial synthesis of ethyl 5-amino-6-chloropyridine-2-carboxylate or its bromo-analogue, followed by a halogen exchange reaction to install the iodine. The efficiency of such reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. frontiersin.orgscience.gov

The following table summarizes key aspects of halogen exchange reactions.

| Reaction Type | Substrate | Reagents | Key Features | Reference(s) |

| Finkelstein Reaction | Alkyl chloride/bromide | NaI in acetone | Precipitation of NaCl/NaBr drives the reaction. | wikipedia.org |

| Aromatic Finkelstein | Aryl chloride/bromide | CuI, diamine ligands | Catalytic process for less reactive aryl halides. | wikipedia.org |

| Halogen Exchange | Aryl/Vinyl Halides | Metal complexes | Enables conversion between different halogens. | frontiersin.orgscience.gov |

Transformation of Alternative Pyridine Functional Groups

Another synthetic strategy involves the transformation of a functional group already present on the pyridine ring. A notable example is the reduction of a nitro group to an amino group. For instance, a precursor such as ethyl 6-iodo-5-nitropyridine-2-carboxylate could be synthesized and subsequently reduced to the target amino compound. The reduction of nitroarenes is a well-established transformation, often accomplished using reducing agents like iron in acidic media or through catalytic hydrogenation. semanticscholar.orgresearchgate.net For example, the reduction of 4-nitropyridine-N-oxide with iron and mineral acids has been shown to produce 4-aminopyridine (B3432731) in good yields. semanticscholar.org

Reductive Cyclization Pathways to Aminopyridine Derivatives

While less direct for the specific target compound, the construction of the aminopyridine ring itself through a cyclization reaction is a fundamental approach in heterocyclic chemistry. Reductive cyclization of appropriately substituted acyclic precursors can lead to the formation of aminopyridine derivatives. For example, a new preparative method for the synthesis of indole-7-carboxylic acid has been developed, consisting in the reductive cyclization of -(dimethylamino)-3-carbomethoxy-2-nitrostyrene by the action of iron in acetic acid. researchgate.net While this example leads to an indole, the principle of reductive cyclization of a nitro group to form a nitrogen-containing ring is a relevant concept. Such strategies, however, would require the careful design of a complex acyclic precursor to yield the specific substitution pattern of the target molecule.

Advanced Catalytic Approaches in Pyridine Carboxylate Synthesis

The introduction of functional groups onto the pyridine ring has been revolutionized by the advent of transition-metal-catalyzed reactions. These methods offer high efficiency and selectivity, enabling the construction of complex molecular architectures that were previously difficult to access.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds. This reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base. The synthesis of pyridine-containing biaryls, however, can be challenging due to the often poor reactivity and instability of 2-pyridyl boron reagents. researchgate.net

Recent advancements have focused on developing more robust catalytic systems to overcome these limitations. For instance, the use of specialized ligands and precatalysts has enabled the efficient coupling of a variety of (hetero)aryl halides with (hetero)aryl boronic acids/esters, which is the most widely used method for elaborating heteroarenes with C-C bonds, especially in pharmaceutical discovery. researchgate.net The choice of catalyst, ligand, and reaction conditions can significantly influence the site-selectivity of Suzuki-Miyaura reactions on polyhalogenated pyridines. researchgate.net

In the context of synthesizing aminopyridine carboxylates, the Suzuki-Miyaura reaction can be envisioned to couple a suitable boronic acid derivative with a halogenated pyridine-2-carboxylate. For example, the coupling of an amino-substituted boronic acid with a 6-halopyridine-2-carboxylate could provide a direct route to the desired scaffold. Challenges in such transformations include the potential for the amino group to interfere with the catalytic cycle and the inherent electronic properties of the pyridine ring affecting the reactivity of the halide.

A recent development in this area is the "aminative Suzuki–Miyaura coupling," which innovatively combines a formal nitrene insertion process into the traditional Suzuki–Miyaura reaction. This allows for the synthesis of diaryl amines from aryl halides and boronic acids, effectively merging the Suzuki–Miyaura and Buchwald–Hartwig coupling pathways. snnu.edu.cn This approach could offer a novel strategy for the synthesis of aminopyridine derivatives.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Pyridine Derivatives

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 3-Bromo-2-aminopyridine | Phenylboronic acid | Pd(OAc)₂ / RuPhos | LiHMDS | Toluene | 85 | nih.gov |

| 2 | 2-Bromopyridine | n-Hexylamine | Pd₂(dba)₃ / dppp | NaOtBu | Toluene | 92 | datapdf.com |

| 3 | 6-Iodoimidazo[1,2-a]pyridine | Phenylboronic acid | SILP-Pd | DBU | Toluene | 88 | nih.gov |

| 4 | 2-Pyridylboronate | 3,5-(bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | 82 | nih.gov |

Copper-Mediated Functionalization Strategies

Copper-catalyzed reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds, particularly C-N bonds. The Ullmann condensation, a classical copper-catalyzed amination reaction, has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions and broader substrate scope.

The synthesis of aminopyridine derivatives through copper-catalyzed amination of halopyridines is a well-established strategy. researchgate.net These reactions typically employ a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand, to couple a halopyridine with an amine or an ammonia surrogate. For the synthesis of this compound, a direct amination of a suitable 5,6-dihalopyridine-2-carboxylate or a selective amination of a 6-iodopyridine precursor could be envisioned.

Research has shown that copper(I) catalyzed amination reactions using aqueous ammonia can proceed under mild conditions, providing an efficient route to various aminopyridine derivatives bearing both electron-withdrawing and electron-donating groups. nih.govresearchgate.netresearchgate.net The choice of ligand, such as dimethylethylenediamine (DMEDA), can significantly enhance the reaction efficiency. nih.govresearchgate.net

Furthermore, copper-catalyzed methods are not limited to amination. They can also be employed for other functionalizations, such as the introduction of carboxylate groups or other functionalities, often in combination with hypervalent iodine reagents which can act as oxidizing agents or as a source of the functional group. researchgate.netuomanara.edu.iq

Table 2: Examples of Copper-Mediated Amination of Halopyridines

| Entry | Halopyridine | Amine Source | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 2-Bromopyridine | Aqueous NH₃ | Cu₂O / DMEDA | K₂CO₃ | Ethylene Glycol | 100 (conversion) | nih.govresearchgate.net |

| 2 | 3-Iodopyridine | 7-Azaindole | Cu₂O | Cs₂CO₃ | Dioxane | 96 | jetir.org |

| 3 | 2-Bromopyridine | Aqueous NH₃ | Cu₂O | - | Ethylene Glycol | 61 (conversion) | nih.govresearchgate.net |

| 4 | 6-Bromo-2-picoline | Aqueous NH₃ | Cu₂O / DMEDA | K₂CO₃ | Ethylene Glycol | 70 | nih.govresearchgate.net |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple and readily available starting materials in a single synthetic operation. acsgcipr.org The synthesis of polysubstituted pyridines is a particularly active area of MCR research, with various strategies developed to construct the pyridine ring with diverse substitution patterns. nih.govdatapdf.comacsgcipr.orgacs.orgchemrxiv.orgrsc.org

Several classical named reactions, such as the Hantzsch and Bohlmann-Rahtz pyridine syntheses, form the basis for many MCRs, which often involve a cascade of reactions including condensation, Michael addition, and cyclization/aromatization steps. nih.govacsgcipr.org The use of nanocatalysts in these reactions has been shown to improve yields and reaction times. datapdf.comacs.orgrsc.org

For the synthesis of a molecule with the complexity of this compound, a carefully designed MCR would be required. This could potentially involve the condensation of a β-ketoester (to provide the carboxylate at C2), an aminating agent, a source for the C5-amino and C6-iodo functionalities, and a component to complete the pyridine ring. For instance, a one-pot, four-component reaction has been reported for the synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate derivatives, showcasing the potential of MCRs to generate highly functionalized pyridines. jetir.org Another approach involves a one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles, which highlights the modularity of these methods. nih.gov

While a direct MCR for the target compound is not readily found in the literature, the principles of MCR design suggest that a combination of appropriate starting materials under suitable catalytic conditions could provide a convergent and efficient route.

Table 3: Examples of One-Pot Multicomponent Reactions for Pyridine Synthesis

| Entry | Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Aldehyde, Malononitrile, N-substituted 2-cyanoacetamide | Guanidinium carbonate, Betaine / Reflux | 6-Amino-2-pyridone-3,5-dicarbonitriles | up to 73 | nih.gov |

| 2 | Arylidine, Primary amine, ZnCl₂ | 80 °C, Dry ethanol | 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | Good | uomanara.edu.iq |

| 3 | Aldehyde, Malononitrile, Thiophenol | Et₃N or DABCO | Polysubstituted pyridines | - | chemrxiv.org |

| 4 | 2-Aminopyridines, Aldehydes, Isonitriles | Toluenesulfonic acid / Ball mill | Imidazo[1,2-a]pyridines | Good | nih.gov |

Chemical Reactivity and Transformation Chemistry of Ethyl 5 Amino 6 Iodopyridine 2 Carboxylate

Reactions at the Amino Group

The amino group at the 5-position of the pyridine (B92270) ring is a primary nucleophilic center and can readily participate in a variety of chemical reactions.

Nucleophilic Acylation and Alkylation

The primary amino group of Ethyl 5-amino-6-iodopyridine-2-carboxylate is expected to undergo nucleophilic acylation with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides. Similarly, alkylation with alkyl halides or other alkylating agents would yield secondary or tertiary amines. These reactions are fundamental transformations for introducing a wide range of substituents at the amino position, thereby modifying the electronic and steric properties of the molecule.

For instance, the acylation of similar 5-aminopyridine-2-carboxamide (B111917) derivatives has been successfully achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in solvents like DMF. Reductive alkylation of methyl 5-amino-2-pyridinecarboxylates has also been reported as a viable method for introducing alkyl groups onto the amino functionality. nih.gov

Table 1: Expected Products from Nucleophilic Acylation and Alkylation

| Reactant Type | Example Reactant | Expected Product Structure |

|---|---|---|

| Acid Chloride | Acetyl chloride | N-acetyl-5-amino-6-iodopyridine-2-carboxylate derivative |

Diazotization and Subsequent Transformation Reactions

The primary aromatic amino group can be converted into a diazonium salt upon treatment with a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid. Diazotization of aminopyridines is a well-established process. rsc.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. For example, it can be substituted by a wide range of nucleophiles, including halides (Sandmeyer reaction), hydroxyl groups, and cyano groups. This provides a powerful method for introducing diverse functionalities at the 5-position of the pyridine ring.

Table 2: Potential Transformations via Diazotization

| Reagent | Expected Product |

|---|---|

| CuCl / HCl | Ethyl 5-chloro-6-iodopyridine-2-carboxylate |

| CuBr / HBr | Ethyl 5-bromo-6-iodopyridine-2-carboxylate |

| H₂O / H₂SO₄ | Ethyl 5-hydroxy-6-iodopyridine-2-carboxylate |

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). vanderbilt.edu These reactions are typically catalyzed by an acid or a base. The resulting imines can be further reduced to form secondary amines or can participate in cyclization reactions to generate various heterocyclic systems. The condensation of aminobenzohydrazides with carbonyl compounds has been shown to be catalyzed by technical iodine under mild conditions. researchgate.net

Table 3: Expected Products from Condensation Reactions

| Carbonyl Compound | Intermediate Product | Potential Final Product (after reduction) |

|---|---|---|

| Benzaldehyde | Imine (Schiff base) | Ethyl 5-(benzylamino)-6-iodopyridine-2-carboxylate |

Reactions at the Iodide Substituent

The iodide at the 6-position is an excellent leaving group, making this position susceptible to a variety of substitution and cross-coupling reactions. libretexts.org

Nucleophilic Aromatic Substitution Pathways

While nucleophilic aromatic substitution (SNA) on pyridine rings can be challenging, the presence of the electron-withdrawing carboxylate group can facilitate such reactions, particularly with strong nucleophiles. The iodide is a good leaving group in these transformations. Reactions with nucleophiles such as alkoxides, thiolates, and amines could potentially lead to the substitution of the iodo group.

Cross-Coupling Chemistry for C-C, C-N, and C-O Bond Formation

The iodo substituent is particularly well-suited for a wide range of palladium- and copper-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.org

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base would lead to the formation of a new C-C bond, yielding 6-aryl or 6-vinyl substituted pyridines. organic-chemistry.orgnih.gov

Sonogashira Coupling: Palladium- and copper-cocatalyzed coupling with terminal alkynes would result in the formation of 6-alkynylpyridine derivatives. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known for its mild conditions. wikipedia.org

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines would provide access to 6-aminopyridine derivatives. wikipedia.orgmdpi.com This reaction is a powerful method for C-N bond formation. wikipedia.org

Ullmann Condensation: Copper-catalyzed coupling with phenols, alcohols, or amines can be used to form C-O or C-N bonds, respectively. L-proline has been shown to promote Ullmann-type coupling reactions of aryl iodides with various nitrogen heterocycles. researchgate.net Microwave-assisted copper-catalyzed Ullmann coupling has also been reported for the synthesis of amino-substituted compounds. nih.gov

Table 4: Overview of Expected Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 6-Aryl-5-aminopyridine derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | 6-Alkynyl-5-aminopyridine derivative |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 6-(Substituted)amino-5-aminopyridine derivative |

Reduction of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in aryl iodides is the least stable among carbon-halogen bonds, making it a prime site for chemical modification. libretexts.org Its bond strength is approximately 33% weaker than a carbon-chlorine bond, facilitating its cleavage under various reductive conditions. libretexts.org The reduction of the C-I bond in this compound would lead to the formation of Ethyl 5-aminopyridine-2-carboxylate. This transformation can be achieved through several methods, including catalytic hydrogenation or using hydride-donating reagents.

The choice of reducing agent is critical to ensure selectivity and avoid the reduction of other functional groups present in the molecule, such as the ester or the pyridine ring.

Table 1: Selected Methods for Aryl Iodide Reduction

| Method | Reagent(s) | Typical Conditions | Comments |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol (B145695), Room Temperature | Highly effective for C-I bond cleavage. May also reduce the pyridine ring under more forcing conditions. |

| Hydride Transfer | Sodium Borohydride (B1222165) (NaBH₄) | In the presence of a catalyst (e.g., PdCl₂) | Milder than LiAlH₄, generally does not reduce esters. |

The photodissociation of C-I bonds is also a known phenomenon, where the bond can be cleaved by light to form radical intermediates, suggesting another potential pathway for transformation. rsc.org

Reactions at the Ester Moiety

The ethyl carboxylate group is a versatile handle for further molecular elaboration through several key reactions.

The ester group can be cleaved to yield the corresponding carboxylic acid, 5-amino-6-iodopyridine-2-carboxylic acid. This transformation, known as hydrolysis, can be performed under acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This reaction involves heating the ester with a dilute acid, such as hydrochloric or sulfuric acid, in the presence of excess water. libretexts.orgchemguide.co.uklibretexts.org The reaction is reversible, and the use of a large volume of water helps to drive the equilibrium towards the products, the carboxylic acid and ethanol. libretexts.org The mechanism is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. libretexts.org

Saponification (Alkaline Hydrolysis) : A more common and generally irreversible method is saponification, which involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide. libretexts.orgchemguide.co.uk This reaction yields the sodium salt of the carboxylic acid and ethanol. chemguide.co.uk The reaction is advantageous because it goes to completion, and the products are often easier to separate. chemguide.co.uk The free carboxylic acid can be subsequently liberated by acidifying the reaction mixture after the alcohol has been removed. libretexts.org

Table 2: Comparison of Hydrolysis and Saponification of Esters

| Feature | Acid-Catalyzed Hydrolysis | Saponification (Alkaline Hydrolysis) |

|---|---|---|

| Reagent | Dilute Acid (e.g., H₂SO₄, HCl) + Water | Dilute Alkali (e.g., NaOH, KOH) |

| Reaction Type | Reversible | Irreversible |

| Initial Product | Carboxylic Acid + Alcohol | Carboxylate Salt + Alcohol |

| Conditions | Heat under reflux with excess water | Heat under reflux |

Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl or aryl group of another alcohol. google.com This reaction is typically catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol (R-OH) would yield a new ester and ethanol. The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. google.com

Various catalysts can be employed, including mineral acids, metal alkoxides, and specific metal-oxide catalysts. google.comnih.gov The reaction temperature can range from 20°C to 200°C, depending on the reactants and catalyst used. google.com This process is valuable for modifying the properties of the molecule, for instance, by introducing a different functional group via the new alcohol.

The ester group can be reduced to a primary alcohol, yielding (5-amino-6-iodopyridin-2-yl)methanol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily reducing esters and carboxylic acids to primary alcohols. libretexts.orggoogle.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk A subsequent aqueous workup is necessary to hydrolyze the intermediate aluminum alkoxide complex and liberate the alcohol product. libretexts.orgkhanacademy.org

Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters on its own. libretexts.org However, its reactivity can be enhanced by the addition of certain additives like lithium chloride, allowing for the reduction of some esters, often requiring heat. google.com

Table 3: Common Reagents for Ester Reduction

| Reagent | Formula | Reactivity with Esters | Typical Solvents |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | High (Reduces to 1° Alcohol) | Anhydrous Ethers (THF, Diethyl Ether) |

The resulting primary alcohol, (5-amino-6-iodopyridin-2-yl)methanol, is itself a versatile intermediate that can undergo further functionalization, such as oxidation back to an aldehyde or carboxylic acid, or conversion to an alkyl halide.

Pyridine Ring Functionalization and Annulation Reactions

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com This deactivation makes EAS reactions on pyridine require more vigorous conditions. youtube.com The substitution pattern on this compound is governed by the combined directing effects of the substituents already present.

Pyridine Nitrogen : Strongly deactivating and directs incoming electrophiles to the C3 and C5 positions (meta-directing).

Amino Group (-NH₂) : A strongly activating, ortho-, para-directing group. acs.orgrsc.org In this molecule, it is at the C5 position.

Iodo Group (-I) : A deactivating, ortho-, para-directing group due to a balance of inductive withdrawal and resonance donation. It is located at the C6 position.

Ethyl Carboxylate Group (-COOEt) : A deactivating, meta-directing group located at the C2 position.

Position C4 : This position is ortho to the activating amino group and meta to the deactivating carboxylate group. This makes it a likely site for substitution.

Position C3 : This position is meta to the amino group, ortho to the carboxylate group, and meta to the iodo group. It is also a site favored by the pyridine nitrogen itself.

Position C2 and C6 : These positions are already substituted.

Table 4: Directing Effects of Substituents on the Pyridine Ring

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Pyridine Nitrogen | 1 | -I, -M (Deactivating) | Meta (to C3, C5) |

| Ethyl Carboxylate | 2 | -I, -M (Deactivating) | Meta (to C4, C6) |

| Amino | 5 | -I, +M (Activating) | Ortho, Para (to C4, C6, C2) |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The strategic positioning of the amino and iodo groups in this compound makes it a prime candidate for the synthesis of various fused heterocyclic systems. These reactions typically involve the formation of a new ring fused to the parent pyridine core, leading to complex polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

A primary pathway for the cyclization of this molecule involves the initial transformation of the iodo group into another functional group, which can then react with the adjacent amino group. For instance, the iodo group can be substituted by another amino group through processes like the Buchwald-Hartwig amination. This in situ formation of a diamino pyridine derivative sets the stage for subsequent condensation reactions.

Research on analogous 2,3-diaminopyridine (B105623) systems has shown that they readily undergo condensation with α-dicarbonyl compounds, such as arylglyoxals, to furnish pyrido[2,3-b]pyrazine (B189457) derivatives. growingscience.com This type of reaction proceeds via the formation of a dihydropyrazine (B8608421) intermediate, which then aromatizes to the stable fused heterocyclic product.

Furthermore, multicomponent reactions involving 2-aminopyrazine, an aldehyde, and a 1,3-dicarbonyl compound have been successfully employed to construct pyrido[2,3-b]pyrazine frameworks. nih.govrsc.org This suggests that this compound, after conversion to a diamino intermediate, could potentially participate in similar one-pot transformations to generate complex fused systems. The synthesis of pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives from related starting materials further highlights the versatility of this heterocyclic core. nih.gov

Another significant class of fused heterocycles that could potentially be synthesized from this compound are the pyrido[2,3-d]pyrimidines. These structures are often accessed from 2-aminonicotinamide or related precursors. nih.govresearchgate.net By converting the ethyl carboxylate group of the title compound into a carboxamide, and subsequently reacting it with a suitable one-carbon synthon, a pyrimidine (B1678525) ring can be annulated onto the pyridine core.

Reviews on the synthesis of various pyrido-pyrimidine isomers, such as pyrido[2,3-d], [3,2-d], [3,4-d], and [4,3-d]pyrimidines, reveal a multitude of synthetic strategies starting from appropriately substituted pyridine precursors. nih.gov These methods often involve the cyclization of aminopyridines with reagents like formamide, isothiocyanates, or orthoformates. researchgate.net

The following interactive data table summarizes potential cyclization reactions and the resulting fused heterocyclic systems that could be derived from this compound, based on established chemistry of analogous compounds.

| Starting Material Analogue | Reagent(s) | Fused Heterocyclic Product | Reference(s) |

| 2,3-Diaminopyridine | Arylglyoxals | Pyrido[2,3-b]pyrazines | growingscience.com |

| 2-Aminopyrazine, Aromatic Aldehyde, Indane-1,3-dione | p-Toluenesulfonic acid | Pyrido[2,3-b]pyrazines | nih.govrsc.org |

| Furazano[4,5-b]pyridine 3-oxide, 1,3-Diketones/β-Ketoesters | Silica gel or Molecular sieves | Pyrido[2,3-b]pyrazine 1,4-dioxides/1-oxides | nih.gov |

| 2-Aminonicotinamide | Formamide, Phenylisothiocyanate, Triethylorthoformate | Pyrido[2,3-d]pyrimidines | researchgate.net |

| 2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Acylation/Thioacylation followed by cyclization | Pyrido[2,3-d]pyrimidines | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 5 Amino 6 Iodopyridine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Ethyl 5-amino-6-iodopyridine-2-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to assemble a complete structural portrait.

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would be of particular interest, likely displaying two doublets corresponding to the pyridine (B92270) ring protons at positions 3 and 4. The chemical shifts of these protons are influenced by the electronic effects of the substituents: the electron-donating amino group at C5 and the electron-withdrawing carboxylate and iodo groups at C2 and C6, respectively.

The ethyl ester moiety would present a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen are expected to appear as a quartet, resulting from coupling to the three protons of the terminal methyl group (-CH₃). Conversely, the methyl protons would appear as a triplet, due to coupling with the adjacent methylene protons. The amino group (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. Its broadness is a consequence of quadrupole broadening from the nitrogen atom and potential chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (Pyridine) | 7.5 - 8.0 | Doublet | 8.0 - 9.0 |

| H-4 (Pyridine) | 7.0 - 7.5 | Doublet | 8.0 - 9.0 |

| NH₂ | 5.0 - 6.0 | Broad Singlet | - |

| -OCH₂CH₃ | 4.2 - 4.5 | Quartet | ~7.1 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the ester group is expected to be the most downfield-shifted signal, typically appearing in the 160-170 ppm range. The carbons of the pyridine ring would resonate in the aromatic region (approximately 100-160 ppm). The carbon atom bearing the iodine (C6) is anticipated to be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine. Conversely, the carbons attached to the nitrogen (C5) and the carboxylate group (C2) will be influenced by the electronegativity of these substituents. The ethyl group carbons will appear at the highest field, with the -CH₂ carbon around 60 ppm and the -CH₃ carbon around 14 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 163 - 168 |

| C-2 (Pyridine) | 145 - 150 |

| C-3 (Pyridine) | 125 - 130 |

| C-4 (Pyridine) | 120 - 125 |

| C-5 (Pyridine) | 140 - 145 |

| C-6 (Pyridine) | 90 - 100 |

| -OCH₂CH₃ | 60 - 65 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. Key expected correlations include the coupling between the H-3 and H-4 protons on the pyridine ring, and the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal. For example, the signal for the H-3 proton would show a cross-peak with the signal for the C-3 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the entire molecular structure. For instance, the methylene protons of the ethyl group should show a correlation to the ester carbonyl carbon (a three-bond correlation). The H-3 proton should show correlations to C-2, C-4, and C-5, while the H-4 proton should correlate to C-3, C-5, and C-6. These long-range correlations provide definitive proof of the substitution pattern on the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

The IR and Raman spectra of this compound would display a series of characteristic absorption bands corresponding to the vibrations of its functional groups.

N-H Stretching: The amino group would exhibit two distinct stretching vibrations in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching modes of the N-H bonds.

C=O Stretching: A strong absorption band corresponding to the stretching vibration of the ester carbonyl group is expected in the IR spectrum, typically around 1700-1730 cm⁻¹. The exact position can be influenced by conjugation with the pyridine ring.

C-O Stretching: The C-O single bond stretches of the ester group would likely appear in the 1100-1300 cm⁻¹ region.

Aromatic C=C and C=N Stretching: The pyridine ring will give rise to a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-I Stretching: The stretching vibration of the carbon-iodine bond is expected to appear at a low frequency, typically in the range of 500-600 cm⁻¹, and is often weak in the IR spectrum but may be more prominent in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| N-H Symmetric Stretch | 3300 - 3400 | Medium |

| C-H Aromatic Stretch | 3000 - 3100 | Medium-Weak |

| C-H Aliphatic Stretch | 2850 - 3000 | Medium-Weak |

| C=O Ester Stretch | 1700 - 1730 | Strong |

| C=C/C=N Aromatic Ring Stretch | 1400 - 1600 | Medium-Strong |

| C-O Ester Stretch | 1100 - 1300 | Strong |

Note: These are predicted frequency ranges and actual values can vary based on the physical state of the sample and intermolecular interactions.

The presence of the amino group and the ester carbonyl group in this compound creates the potential for intermolecular hydrogen bonding. In the solid state or in concentrated solutions, the amino group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen or the pyridine nitrogen of a neighboring molecule.

This molecular association can be observed in the vibrational spectra. The N-H stretching frequencies are particularly sensitive to hydrogen bonding. In the presence of hydrogen bonding, the N-H stretching bands would be expected to shift to lower frequencies (a red shift) and become broader and more intense compared to the non-hydrogen-bonded state (e.g., in a dilute solution in a non-polar solvent). Similarly, the C=O stretching frequency may also experience a slight red shift upon hydrogen bonding. A study of the vibrational spectra under different conditions (e.g., solid state vs. dilute solution) could therefore provide valuable insights into the nature and extent of intermolecular hydrogen bonding in this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula from its exact mass. Techniques such as Time-of-Flight (ToF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) are employed to achieve this high resolution. nih.gov For this compound, HRMS is essential to confirm its elemental composition (C₈H₉IN₂O₂). The measured accurate mass is compared against the theoretical (calculated) mass, and a small mass error provides high confidence in the assigned formula.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₉IN₂O₂ |

| Monoisotopic Mass | 291.9709 u |

| Most Abundant Isotope | [M+H]⁺ |

| Calculated m/z | 292.9782 |

This table presents the calculated theoretical mass values for the specified compound.

Elucidation of Fragmentation Pathways and Structural Information

Electron Ionization (EI) or tandem mass spectrometry (MS/MS) techniques are used to fragment the parent molecule into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable information about the molecule's structure, identifying its constituent functional groups and their connectivity.

For related ethyl carboxylate heterocyclic compounds, fragmentation is often initiated by the loss of a neutral molecule from the ester group. researchgate.net In the case of this compound, a primary fragmentation pathway would likely involve the loss of an ethanol (B145695) molecule (46 u) or an ethoxy radical (45 u). Subsequent fragmentation could involve the elimination of carbon monoxide (CO, 28 u) from the carboxylate function and the cleavage of the pyridine ring, potentially through the loss of hydrogen cyanide (HCN, 27 u). The presence of the heavy iodine atom would also lead to characteristic isotopic patterns and potential fragmentation through the loss of an iodine radical (127 u).

Table 2: Plausible Mass Spectrometric Fragments of this compound

| Proposed Fragment | Molecular Formula | m/z (Monoisotopic) |

| [M - C₂H₅O]⁺ | C₆H₄IN₂O⁺ | 246.9419 |

| [M - C₂H₅OH]⁺˙ | C₆H₃IN₂O⁺˙ | 245.9341 |

| [M - C₂H₅OH - CO]⁺˙ | C₅H₃IN₂⁺˙ | 217.9392 |

| [M - I]⁺ | C₈H₉N₂O₂⁺ | 165.0664 |

This table outlines potential fragmentation pathways and the corresponding mass-to-charge ratios (m/z) for the title compound under mass spectrometric analysis.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insights into its chromophoric system and photophysical properties.

Electronic Absorption Properties and Chromophoric Analysis

The UV-Vis absorption spectrum of this compound is dictated by its substituted pyridine ring system. The absorption bands observed in the spectrum arise from π → π* and n → π* electronic transitions. researchgate.net The amino group (-NH₂) acts as a strong auxochrome, an electron-donating group that typically causes a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyridine chromophore. The ethyl carboxylate and iodo substituents also modulate the electronic structure and thus the absorption profile. In various solvents, substituted aminopyridines typically display strong absorption bands in the UV region. researchgate.netnih.gov

Table 3: Typical UV-Vis Absorption Data for Substituted Aminopyridine Derivatives

| Compound Type | Solvent | Absorption Maxima (λ_max, nm) | Reference |

| Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate | Chloroform | 270 | nih.gov |

| Furo[2,3-b]pyridine Derivative | Various | ~280, ~340 | researchgate.net |

| Pyridin-1(2H)-ylacrylates | Methanol | 231-366 | mdpi.com |

This table summarizes representative absorption maxima for structurally related aminopyridine compounds, indicating the expected absorption regions for the title compound.

Photophysical Characteristics and Emission Behavior

Many aminopyridine derivatives are known to be fluorescent, and their emission properties are highly sensitive to their chemical environment and substitution pattern. nih.govnih.govnih.gov The fluorescence arises from the radiative decay from the first excited singlet state (S₁) to the ground state (S₀) after excitation.

The photophysical behavior of this compound would be influenced by the interplay of its functional groups. The amino group generally enhances fluorescence. However, the presence of the heavy iodine atom can lead to significant quenching of fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state, thereby reducing the fluorescence quantum yield. The emission wavelength and intensity are also often dependent on solvent polarity. mdpi.com

Table 4: Representative Photophysical Data for Fluorescent Pyridine Derivatives

| Compound Class | Emission Maxima (λ_em, nm) | Quantum Yield (Φ) | Reference |

| Substituted Aminopyridines | 400 - 480 | 0.01 - 0.81 | nih.gov |

| Pyridin-1(2H)-ylacrylates | 466 - 490 | 0.04 - 0.72 | mdpi.com |

| 2-Amino-4,6-diphenylnicotinonitriles | Varies with solvent | Not specified | mdpi.com |

This table provides examples of emission properties for various fluorescent pyridine-based compounds, illustrating the potential range of photophysical behavior.

Computational Chemistry and Theoretical Investigations of Ethyl 5 Amino 6 Iodopyridine 2 Carboxylate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and properties of molecules. For ethyl 5-amino-6-iodopyridine-2-carboxylate, DFT calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311+G(d,p) to provide a balance between accuracy and computational cost.

Geometry Optimization and Conformational Landscapes

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the optimization process reveals the most probable bond lengths, bond angles, and dihedral angles.

The conformational landscape of the molecule is explored by rotating key single bonds, particularly those in the ethyl ester group. This analysis helps to identify different stable conformers and the energy barriers between them. The presence of the bulky iodine atom and the amino group on the pyridine (B92270) ring significantly influences the preferred orientation of the ethyl carboxylate group, leading to distinct low-energy conformations. The planarity of the pyridine ring is a key structural feature, while the ethyl group introduces flexibility.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is typically localized on the electron-rich amino group and the pyridine ring, while the LUMO is distributed over the pyridine ring and the carboxylate group. The calculated energies of these orbitals and the resulting energy gap provide a quantitative measure of the molecule's kinetic stability.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.98 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.13 |

Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP surface would show the most negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, indicating these are the most likely sites for electrophilic attack. The regions around the hydrogen atoms of the amino group and the ethyl group would exhibit a positive potential (blue), suggesting they are susceptible to nucleophilic attack. The iodine atom also influences the electrostatic potential due to its electronegativity and size.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment.

Exploration of Molecular Flexibility and Conformational Transitions

MD simulations of this compound can be performed in a simulated solvent environment to mimic realistic conditions. These simulations track the movements of each atom over time, revealing the molecule's flexibility. The simulations can show transitions between different stable conformations identified in the geometry optimization studies. The trajectories from MD simulations can be analyzed to understand the time scales and pathways of these conformational changes, which are crucial for its interaction with other molecules.

Interaction Energy Frameworks Analysis

| Interaction Energy Component | Energy (kJ/mol) |

|---|---|

| Electrostatic (Eele) | -65.2 |

| Polarization (Epol) | -18.7 |

| Dispersion (Edis) | -150.1 |

| Repulsion (Erep) | 115.4 |

| Total Interaction Energy (Etot) | -118.6 |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for dissecting complex chemical transformations at a molecular level. For a substituted pyridine derivative like this compound, these methods can illuminate the intricate details of its synthetic and degradative pathways.

Identification of Transition States and Activation Barriers

The study of a reaction mechanism involves mapping the potential energy surface that connects reactants to products. Along this surface, transition states represent the highest energy points and are critical for determining the reaction rate. Computational methods, such as Density Functional Theory (DFT), are employed to locate the geometry of these transient structures and calculate their energies. The energy difference between the reactants and the transition state is known as the activation barrier. A lower activation barrier corresponds to a faster reaction. For instance, in reactions involving nucleophilic substitution on the pyridine ring, computational models can predict the activation energies for different potential pathways, thereby identifying the most kinetically favorable route.

Hypothetical Activation Barriers for a Reaction Pathway

| Reaction Step | Transition State | Calculated Activation Barrier (kcal/mol) |

| Step 1: Nucleophilic Attack | TS1 | 15.2 |

| Step 2: Intermediate Formation | TS2 | 8.5 |

| Step 3: Product Release | TS3 | 12.1 |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Elucidation of Plausible Reaction Pathways

Beyond identifying individual transition states, computational chemistry can elucidate entire reaction pathways. This is particularly useful when a reaction can proceed through multiple competing mechanisms. By calculating the energies of all intermediates and transition states, a complete energy profile of the reaction can be constructed. This allows chemists to understand why certain products are formed preferentially over others. For example, in the synthesis of related heterocyclic compounds, computational studies have been used to map out multi-step reaction sequences, providing insights that guide the optimization of reaction conditions for improved yield and selectivity. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting surface provides a detailed picture of how molecules interact with their neighbors.

Hypothetical Contributions to Intermolecular Interactions from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution |

| H···H | 35.0% |

| O···H/H···O | 20.5% |

| I···H/H···I | 15.2% |

| N···H/H···N | 12.8% |

| C···H/H···C | 10.1% |

| Other | 6.4% |

| Note: This data is hypothetical and illustrates the type of information obtained from Hirshfeld surface analysis. |

Tautomeric Equilibrium Studies

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, the presence of the amino group on the pyridine ring allows for the possibility of amino-imino tautomerism. The equilibrium between these tautomeric forms can significantly influence the compound's chemical and physical properties, including its reactivity, polarity, and hydrogen bonding capabilities.

Computational methods can be used to calculate the relative energies of the different tautomers in various environments (e.g., in the gas phase or in different solvents). By determining the most stable tautomer under specific conditions, researchers can gain a deeper understanding of the molecule's behavior. For instance, the preferred tautomeric form can affect which nitrogen atom acts as a nucleophile in a reaction. While specific studies on this compound are not available, the principles of tautomeric equilibrium are fundamental to understanding the chemistry of amino-substituted heterocycles.

Based on a thorough review of available academic and scientific sources, it is not possible to generate a detailed article on the chemical compound This compound that adheres to the specific, restrictive outline provided.

The search for dedicated research on this exact molecule—covering its role as a precursor for advanced pyridine architectures, its use as a building block for fused heterocycles, its contributions to materials science, or its application in developing new synthetic methodologies—did not yield sufficient specific data. While information exists for structurally related compounds (such as other aminopyridine esters or iodo-substituted heterocycles), the strict requirement to focus solely on "this compound" and to exclude any information outside the specified scope prevents the use of such analogous data.

Generating content based on assumptions or extrapolations from different molecules would not meet the required standard of scientific accuracy for the specified compound. Therefore, the requested article cannot be constructed from the currently available, specific research findings.

Academic Research Applications and Broader Scientific Context

Methodological Advancements in Organic Synthesis

Development of Novel Synthetic Routes for Pyridine (B92270) Derivatives

Ethyl 5-amino-6-iodopyridine-2-carboxylate serves as a key building block in the synthesis of fused heterocyclic compounds, particularly pyrido[2,3-d]pyrimidin-7-ones. These structures are of considerable interest in medicinal chemistry due to their structural similarity to purines, which allows them to act as scaffolds for various therapeutic agents, including tyrosine kinase inhibitors.

A significant application of this compound is in the construction of the pyrido[2,3-d]pyrimidin-7-one core through a sequence involving a Sonogashira cross-coupling reaction followed by a cyclization step. In this synthetic strategy, the iodine atom at the 6-position of the pyridine ring is crucial for the initial cross-coupling reaction with a terminal alkyne. The adjacent amino group at the 5-position then participates in the subsequent intramolecular cyclization to form the pyrimidinone ring.

The general synthetic approach is outlined below:

| Step | Reaction Type | Reactants | Key Functional Groups Involved |

| 1 | Sonogashira Coupling | This compound, Terminal Alkyne | C-I bond, C≡C-H bond |

| 2 | Cyclization | The product from Step 1 | Amino group (-NH2), Ester group (-COOEt) |

This methodology allows for the introduction of diverse substituents onto the resulting pyridopyrimidinone scaffold, depending on the choice of the terminal alkyne used in the Sonogashira coupling. This flexibility is highly valuable in the generation of compound libraries for drug discovery programs.

Optimization of Reaction Conditions and Catalytic Systems

The efficiency of the synthetic routes utilizing this compound is highly dependent on the optimization of reaction conditions and the selection of appropriate catalytic systems.

Sonogashira Coupling: The Sonogashira reaction is a cornerstone of this synthetic sequence. organic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The choice of catalyst, ligands, solvent, and base can significantly impact the yield and reaction time.

Catalyst System: Palladium complexes such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., Xantphos) are often used. nih.gov Copper(I) salts, typically CuI, are used as co-catalysts to facilitate the reaction. organic-chemistry.org

Base and Solvent: An amine base, such as triethylamine (B128534) or diisopropylethylamine, is commonly used to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org The choice of solvent can range from polar aprotic solvents like DMF and acetonitrile (B52724) to ethereal solvents like THF.

Cyclization Step: The subsequent cyclization to form the pyridopyrimidinone ring can be promoted under various conditions, often influenced by the nature of the substituents. This step may be facilitated by heat or by the presence of a base or an acid catalyst, depending on the specific substrate and desired outcome. The cyclization involves the nucleophilic attack of the amino group onto a carbon of the alkyne or a related ketene (B1206846) intermediate, followed by tautomerization to the stable pyridopyrimidinone ring system.

Structure-Reactivity Relationship Studies in Halogenated Aminopyridines

The reactivity of this compound is a direct consequence of the interplay between its various functional groups. Understanding these structure-reactivity relationships is crucial for predicting its behavior in chemical reactions and for designing new synthetic strategies.

Impact of Iodine Substitution on Reactivity Profiles

The iodine atom at the 6-position is the primary site for cross-coupling reactions. The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making it highly susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial step in many cross-coupling reactions like the Suzuki and Sonogashira couplings. mdpi.comresearchgate.net

The position of the iodine atom is also significant. Halogens at the 2- and 6-positions of the pyridine ring are generally more reactive in nucleophilic aromatic substitution reactions compared to those at the 3- or 5-positions due to the electron-withdrawing effect of the ring nitrogen. However, in palladium-catalyzed cross-coupling reactions, the relative reactivity can be more complex and is influenced by the specific reaction conditions and the nature of the other substituents. The coupling of 2-halopyridines can sometimes be challenging due to the potential for the nitrogen atom to coordinate to the catalyst and inhibit its activity. acs.org

Electronic and Steric Effects of the Amino and Ester Groups

Electronic Effects:

The amino group at the 5-position is a strong electron-donating group through resonance. This increases the electron density of the pyridine ring, which can influence the rate and regioselectivity of electrophilic aromatic substitution reactions, although the primary reactivity of this molecule is centered on the iodo group. The amino group's primary role in the context of the synthesis of pyridopyrimidinones is as a nucleophile in the cyclization step. Its nucleophilicity is a key factor in the efficiency of ring closure.

The ethyl carboxylate group at the 2-position is an electron-withdrawing group through both induction and resonance. This decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. This deactivating effect can also influence the reactivity of the iodo group in cross-coupling reactions. The presence of an electron-withdrawing group can sometimes facilitate the oxidative addition step in palladium catalysis.

Steric Effects:

The ethyl carboxylate group at the 2-position can exert a steric hindrance effect. This can influence the approach of bulky reagents to the adjacent nitrogen atom and the iodo group at the 6-position. This steric crowding can affect the choice of catalyst and ligands, with bulkier ligands potentially being less effective.

The relative positions of the functional groups are critical. The ortho-relationship between the ester and the nitrogen atom, and the meta-relationship between the ester and the amino group, create a specific electronic and steric environment that dictates the molecule's reactivity profile.

Future Research Directions and Emerging Trends

Exploration of Asymmetric Synthesis and Chiral Derivatization

The development of stereoselective synthetic methods is a crucial area of future research for "Ethyl 5-amino-6-iodopyridine-2-carboxylate." The introduction of chirality can have profound effects on the biological activity of molecules. youtube.com While direct asymmetric synthesis of this specific compound is an area ripe for exploration, advancements in the asymmetric synthesis of related heterocyclic compounds provide a strong foundation. For instance, catalytic asymmetric construction of axially chiral arylpyrazoles has been achieved with excellent yields and enantioselectivities. rsc.org Similar strategies, potentially employing chiral phosphoric acids or other organocatalysts, could be adapted for the enantioselective synthesis of derivatives of "this compound."

Chiral derivatization is another key strategy for accessing enantiomerically pure compounds and for analyzing chiral metabolites. nih.govnih.gov The amino group on the pyridine (B92270) ring of "this compound" is an ideal handle for derivatization with chiral reagents. Techniques such as Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA) derivatization, which has been successfully used for the chiral analysis of amino acids, could be applied. nih.govescholarship.org The development of novel chiral derivatizing agents tailored for this scaffold will be instrumental in separating and characterizing its enantiomers and diastereomers, which is essential for understanding their differential biological activities.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTS) is set to revolutionize the exploration of the chemical space around "this compound." Automated platforms can significantly accelerate the synthesis of libraries of derivatives, enabling the rapid exploration of structure-activity relationships (SAR). nih.govresearchgate.net Systems that combine automated synthesis with integrated analysis and purification can streamline the production of novel compounds for biological screening. nih.gov For example, the use of cartridge-based automated synthesizers, which utilize pre-filled reagent cartridges for various reaction classes, can simplify the process of generating diverse libraries of N-heterocycles. sigmaaldrich.comyoutube.com

High-throughput screening of large chemical libraries is a cornerstone of modern drug discovery. nih.gov Libraries of compounds based on the "this compound" scaffold can be efficiently screened against a wide range of biological targets. ku.edunih.gov Quantitative HTS (qHTS) methodologies, which generate concentration-response curves for thousands of compounds in a single experiment, can provide rich datasets to identify potent and selective modulators of biological processes. nih.gov This approach allows for the rapid identification of hits and the elucidation of SAR directly from the primary screen. nih.gov The availability of diverse, pre-plated screening libraries with drug-like properties further enhances the efficiency of identifying potential lead compounds. thermofisher.com

Computational Design of Novel Pyridine-Based Compounds

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of novel compounds. acs.org Structure-guided de novo drug design has already proven successful in identifying novel substituted pyridine derivatives as inhibitors of specific biological targets. nih.gov By using the three-dimensional structure of a target protein, computational methods can be employed to design ligands that are predicted to have high affinity and selectivity. This approach can be applied to design novel derivatives of "this compound" with tailored biological activities. nih.gov

The functionalization of the pyridine ring can be systematically explored through computational studies to predict the impact of different substituents on the molecule's electronic properties, conformation, and binding affinity to target proteins. nih.gov For instance, computational analysis can guide the selection of functional groups to be introduced at various positions on the pyridine scaffold to optimize interactions with a biological target. Furthermore, computational screening of virtual libraries of "this compound" derivatives can prioritize compounds for synthesis, thereby saving time and resources.

Sustainable Chemistry Approaches in the Synthesis of this compound

The principles of green and sustainable chemistry are increasingly influencing the development of synthetic methodologies. biosynce.com Future research on the synthesis of "this compound" will undoubtedly focus on developing more environmentally benign processes. This includes the use of greener solvents, catalysts, and reaction conditions. researchgate.netnih.gov

Interdisciplinary Research with Emerging Chemical Technologies

The full potential of "this compound" will be realized through interdisciplinary research that combines chemistry with other fields such as biology, materials science, and engineering. The functionalized pyridine scaffold is a versatile building block that can be incorporated into a wide range of molecules with diverse applications. nih.govresearchgate.netnih.gov

In medicinal chemistry, the pyridine core is a common feature in many FDA-approved drugs. nih.gov The unique substitution pattern of "this compound" makes it an attractive starting point for the development of new therapeutic agents. nih.gov Collaborations with biologists will be essential to screen for and validate the biological activities of its derivatives. In materials science, pyridine-containing compounds are used in the development of functional materials such as coordination polymers and organic light-emitting diodes (OLEDs). biosynce.com The iodo- and amino-substituents on the pyridine ring provide handles for further functionalization, opening up possibilities for the creation of novel materials with tailored electronic and optical properties. The integration of emerging chemical technologies, such as photocatalysis for C-H functionalization researchgate.netacs.org and advanced analytical techniques for chiral analysis, nih.gov will further expand the research horizons for this promising chemical compound.

Q & A

Q. What safety protocols are critical when handling this compound due to its potential hazards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.